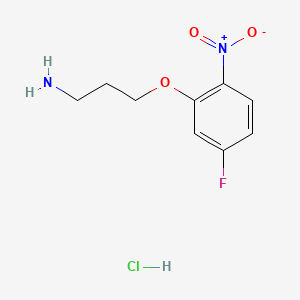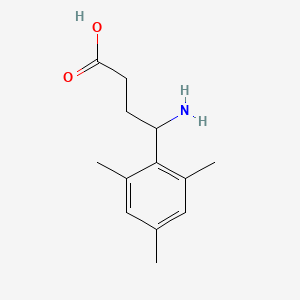
4-Amino-4-mesitylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-mesitylbutanoic acid is an organic compound characterized by the presence of an amino group and a mesityl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-4-mesitylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with mesitylene (1,3,5-trimethylbenzene) and butanoic acid derivatives.
Formation of Intermediate: Mesitylene undergoes a Friedel-Crafts alkylation with a suitable butanoic acid derivative to form an intermediate compound.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques like crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-mesitylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: Reduction of the carboxylic acid group to form alcohols.
Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products:
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or nitrated mesityl derivatives.
Scientific Research Applications
4-Amino-4-mesitylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-amino-4-mesitylbutanoic acid exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
4-Amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a mesityl group.
4-Amino-4-tert-butylbutanoic acid: Contains a tert-butyl group instead of a mesityl group.
Uniqueness: 4-Amino-4-mesitylbutanoic acid is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific domains, emphasizing its preparation methods, chemical behavior, applications, and unique characteristics
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-amino-4-(2,4,6-trimethylphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-8-6-9(2)13(10(3)7-8)11(14)4-5-12(15)16/h6-7,11H,4-5,14H2,1-3H3,(H,15,16) |
InChI Key |
RFJCTOWKOYHKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CCC(=O)O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


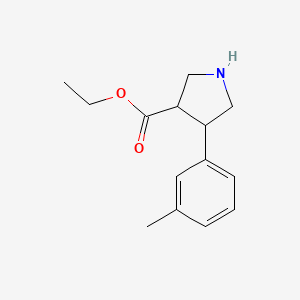
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-methylpropanoicacid](/img/structure/B13541402.png)

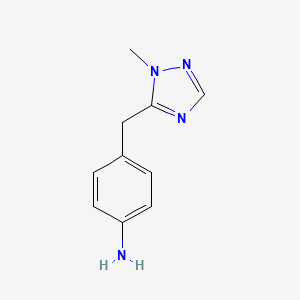
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
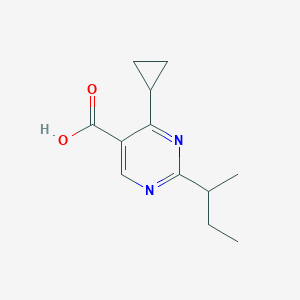
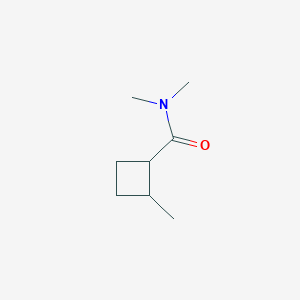
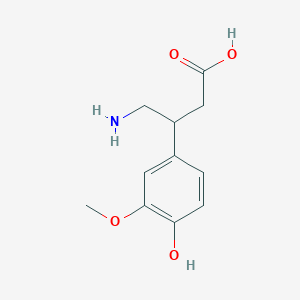
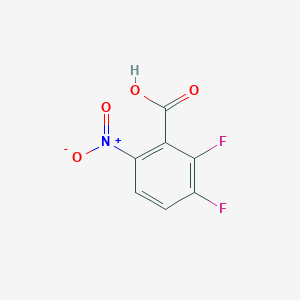
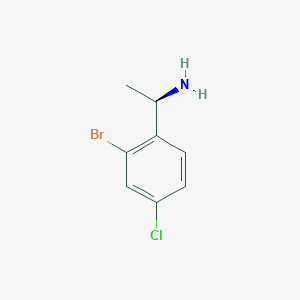

![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541454.png)
